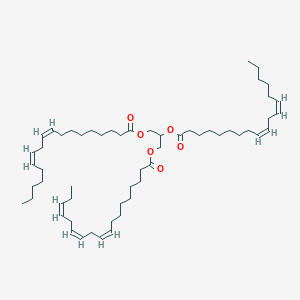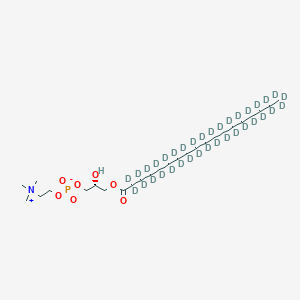![molecular formula C51H94O6 B3026157 Glycerol 1-palmitate 2,3-bis[(9Z)-9-hexadecenoate]](/img/structure/B3026157.png)
Glycerol 1-palmitate 2,3-bis[(9Z)-9-hexadecenoate]
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol can be synthesized through esterification reactions involving palmitoleic acid and palmitic acid with glycerol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol involves the use of high-purity lipid standards and controlled reaction environments to ensure the desired purity and yield. The process may include steps such as purification through chromatography and verification using techniques like gas chromatography-mass spectrometry (GC-MS) .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidation products.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of ester groups with alcohols, often used in biodiesel production.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Transesterification: Methanol or ethanol in the presence of a catalyst like sodium methoxide.
Major Products:
Oxidation: Peroxides and aldehydes.
Hydrolysis: Palmitoleic acid, palmitic acid, and glycerol.
Transesterification: Methyl or ethyl esters of palmitoleic and palmitic acids.
Scientific Research Applications
1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol has several applications in scientific research:
Chemistry: Used as a standard in lipid analysis and chromatography.
Biology: Studied for its role in lipid metabolism and storage in insects.
Medicine: Investigated for its potential effects on lipid-related disorders and metabolic diseases.
Industry: Utilized in the formulation of cosmetics and nutritional supplements due to its lipid properties.
Mechanism of Action
The mechanism of action of 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol involves its incorporation into lipid membranes and its role in lipid metabolism. It interacts with enzymes involved in lipid synthesis and degradation, influencing pathways such as fatty acid oxidation and triglyceride storage. The molecular targets include lipases and acyltransferases, which regulate the breakdown and formation of triglycerides .
Comparison with Similar Compounds
1,2-Dioleoyl-3-palmitoyl-rac-glycerol: Contains oleic acid instead of palmitoleic acid.
1,2-Dipalmitoyl-3-oleoyl-rac-glycerol: Contains oleic acid at the sn-3 position.
1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol: Contains linoleic acid instead of palmitoleic acid
Uniqueness: 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol is unique due to its specific combination of palmitoleic and palmitic acids, which confer distinct physical and biochemical properties. This combination affects its melting point, solubility, and interaction with biological membranes, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl hexadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H94O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h19,21-22,24,48H,4-18,20,23,25-47H2,1-3H3/b22-19-,24-21- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOVJPPUXXFZPC-UZTWDUGDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCC)OC(=O)CCCCCCC/C=C\CCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H94O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
803.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B3026074.png)

![[2-Hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate](/img/structure/B3026076.png)
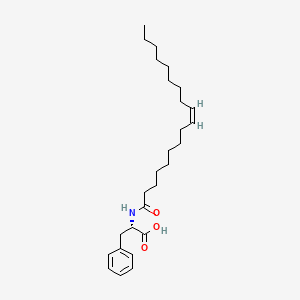
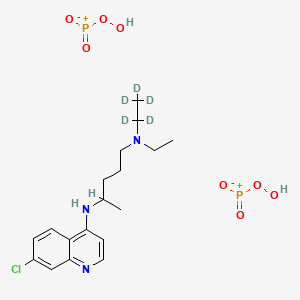
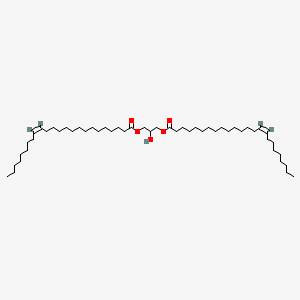
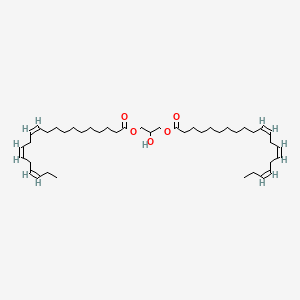
![(9Z)-9-octadecenoic acid, 1,1'-[2-[(1-oxododecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026084.png)
![Docosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026085.png)

![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-1-[[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]methyl]ethyl ester](/img/structure/B3026089.png)
